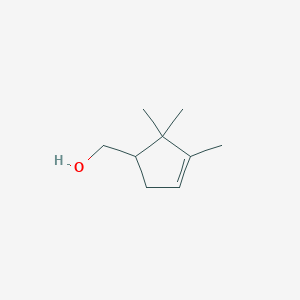
(2,2,3-Trimethylcyclopent-3-enyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,3-Trimethylcyclopent-3-enyl)methanol, also known as TMC, is a natural compound found in various plants, including the leaves of Eucalyptus radiata, which is commonly used in traditional medicine. TMC has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (2,2,3-Trimethylcyclopent-3-enyl)methanol is not fully understood. However, studies have suggested that (2,2,3-Trimethylcyclopent-3-enyl)methanol may exert its effects through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune responses. (2,2,3-Trimethylcyclopent-3-enyl)methanol may also interact with ion channels and receptors involved in pain perception.
Effets Biochimiques Et Physiologiques
(2,2,3-Trimethylcyclopent-3-enyl)methanol has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2,2,3-Trimethylcyclopent-3-enyl)methanol has also been shown to reduce pain in animal models of neuropathic pain and inflammation. (2,2,3-Trimethylcyclopent-3-enyl)methanol has demonstrated antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).
Avantages Et Limitations Des Expériences En Laboratoire
(2,2,3-Trimethylcyclopent-3-enyl)methanol has several advantages for lab experiments, including its natural origin, low toxicity, and availability. However, (2,2,3-Trimethylcyclopent-3-enyl)methanol's low solubility in water and limited stability may present challenges for its use in certain experiments.
Orientations Futures
Future research on (2,2,3-Trimethylcyclopent-3-enyl)methanol could focus on its potential therapeutic applications, including its anti-inflammatory, analgesic, and antimicrobial effects. Studies could investigate the mechanisms of action of (2,2,3-Trimethylcyclopent-3-enyl)methanol and its interactions with ion channels and receptors. Further research could also explore the potential of (2,2,3-Trimethylcyclopent-3-enyl)methanol as a natural alternative to traditional antibiotics and analgesics.
Méthodes De Synthèse
(2,2,3-Trimethylcyclopent-3-enyl)methanol can be synthesized through several methods, including the reduction of (2,2,3-trimethylcyclopent-3-enyl)acetone with sodium borohydride in the presence of acetic acid. Another method involves the reaction of (2,2,3-trimethylcyclopent-3-enyl)acetic acid with methanol in the presence of sulfuric acid. The purity of (2,2,3-Trimethylcyclopent-3-enyl)methanol can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
(2,2,3-Trimethylcyclopent-3-enyl)methanol has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antimicrobial effects. (2,2,3-Trimethylcyclopent-3-enyl)methanol has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. (2,2,3-Trimethylcyclopent-3-enyl)methanol has also demonstrated antimicrobial activity against various bacteria and fungi, including drug-resistant strains.
Propriétés
IUPAC Name |
(2,2,3-trimethylcyclopent-3-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-5-8(6-10)9(7,2)3/h4,8,10H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDQJFLCVDQUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3-Trimethylcyclopent-3-enyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

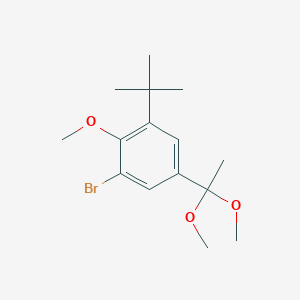
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
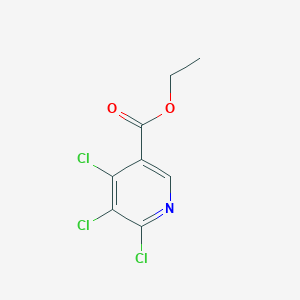
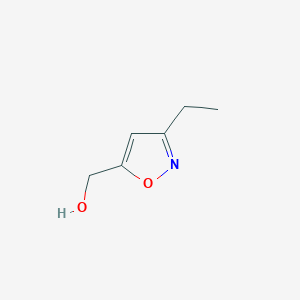
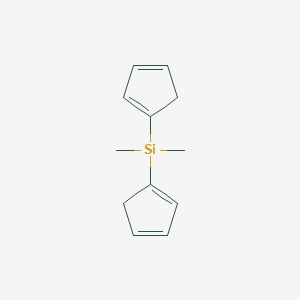
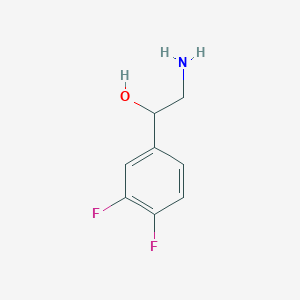
![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)
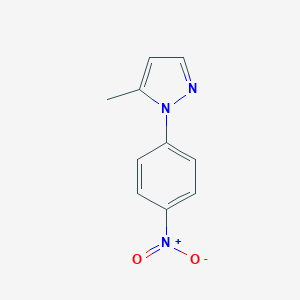
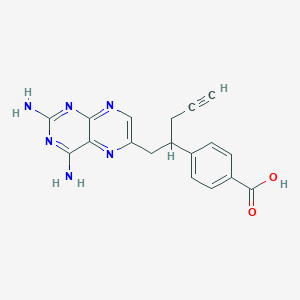
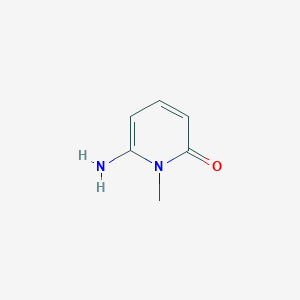
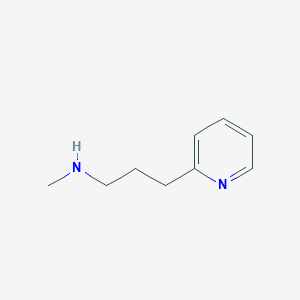
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)